Cas no 1353994-68-9 ([(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid)

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a chiral piperidine derivative featuring an acetyl-isopropylamino substituent at the 3-position and an acetic acid moiety at the 1-position. This compound is of interest in medicinal chemistry due to its potential as a versatile intermediate for the synthesis of biologically active molecules, particularly in the development of receptor modulators or enzyme inhibitors. The (S)-enantiomer ensures stereoselectivity, which is critical for optimizing binding affinity and pharmacological activity. Its structural features, including the polar carboxylic acid group, enhance solubility and facilitate further functionalization. This compound is suitable for research applications requiring high-purity chiral building blocks in drug discovery and development.
[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid structure
1353994-68-9 structure
Product Name:[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
CAS No:1353994-68-9
MF:C12H22N2O3
MW:242.314683437347
CID:2159918
Update Time:2025-10-28

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Chemical and Physical Properties

Names and Identifiers

    • [(S)-3-(acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
    • (S)-2-(3-(N-Isopropylacetamido)piperidin-1-yl)acetic acid
    • AM95229
    • [(S)-3-(acetylisopropylamino)piperidin-1-yl]acetic acid
    • [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
    • Inchi: 1S/C12H22N2O3/c1-9(2)14(10(3)15)11-5-4-6-13(7-11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17)/t11-/m0/s1
    • InChI Key: ODOAUWBQRKDFDY-NSHDSACASA-N
    • SMILES: O=C(C)N(C(C)C)[C@@H]1CN(CC(=O)O)CCC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Topological Polar Surface Area: 60.8

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Pricemore >>

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[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid Related Literature

Additional information on [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS No. 1353994-68-9): A Comprehensive Overview

[(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS No. 1353994-68-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a chiral derivative of piperidine with a unique structure that confers it specific biological activities and potential therapeutic applications.

The chemical structure of [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid consists of a piperidine ring substituted with an acetyl-isopropyl-amino group at the C-3 position and an acetic acid moiety at the C-1 position. The presence of the chiral center at the C-3 position imparts enantiomeric specificity, which is crucial for its biological activity. The compound's molecular formula is C12H21N2O2, and its molecular weight is approximately 227.30 g/mol.

In recent years, [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has been extensively studied for its potential as a modulator of G protein-coupled receptors (GPCRs), particularly in the context of neurological disorders. GPCRs are a large family of membrane receptors that play a critical role in signal transduction and are implicated in various physiological processes and diseases. The ability of this compound to selectively interact with specific GPCRs makes it a promising candidate for the development of novel therapeutic agents.

One of the key areas of research involving [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is its potential as an anxiolytic agent. Studies have shown that this compound can effectively reduce anxiety-like behaviors in animal models without causing significant side effects. The mechanism by which it exerts its anxiolytic effects is thought to involve modulation of serotonin and dopamine neurotransmission pathways, which are central to the regulation of mood and behavior.

Beyond its anxiolytic properties, [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has also been investigated for its antidepressant activity. Preclinical studies have demonstrated that this compound can enhance serotonergic and noradrenergic signaling, which are key pathways involved in the pathophysiology of depression. These findings suggest that [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid may have therapeutic potential in treating major depressive disorder (MDD) and other mood disorders.

In addition to its central nervous system (CNS) effects, [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has shown promise in the field of pain management. Research has indicated that this compound can exert analgesic effects by modulating nociceptive pathways, potentially through interactions with opioid receptors or other pain-related signaling molecules. This makes it a candidate for the development of new pain relief medications with improved efficacy and reduced side effects compared to existing treatments.

The pharmacokinetic properties of [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid have also been studied in detail. Preclinical data suggest that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. Its oral bioavailability is relatively high, and it demonstrates good brain penetration, which is essential for CNS-targeted therapies.

Safety and toxicity assessments are crucial steps in the drug development process. To date, studies on [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid have not reported any significant toxicological concerns at therapeutic doses. However, ongoing research is necessary to fully evaluate its safety profile and identify any potential long-term effects.

The future prospects for [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid are promising. Ongoing clinical trials are exploring its efficacy and safety in various therapeutic areas, including anxiety disorders, depression, and chronic pain management. If these trials yield positive results, this compound could become an important addition to the arsenal of treatments available for these conditions.

In conclusion, [(S)-3-(Acetyl-isopropyl-amino)-piperidin-1-yl]-acetic acid (CAS No. 1353994-68-9) represents a promising molecule with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry.

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